molecular formula C18H12BrN3O3S B2683727 N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 892843-02-6

N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2683727
CAS No.: 892843-02-6
M. Wt: 430.28
InChI Key: OMDKKJKEQZJAJP-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery, combining a benzothiazole core with a succinimide moiety. The 4-bromo-benzothiazole scaffold is a privileged structure in anticancer and antimicrobial agent development, and similar structures have been investigated for targeting viral enzymes, such as the Dengue virus NS3 helicase, a crucial protein for viral replication . The 2,5-dioxopyrrolidin-1-yl (succinimide) group is a significant functional group known to enhance the biological activity of various pharmacologically active compounds. Research on other molecules containing this group has demonstrated potential in diverse therapeutic areas. For instance, compounds featuring the 2,5-dioxopyrrolidin-1-yl group have been identified to improve monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cell cultures, suggesting a potential role for this functional group in modulating cell metabolism and protein expression . Furthermore, hybrid molecules incorporating this group have shown promise as broad-spectrum anticonvulsant candidates in preclinical studies, indicating its relevance in central nervous system drug discovery . This unique hybrid structure presents researchers with a compound for probing new biological pathways and developing novel therapeutic agents.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3S/c19-12-5-2-6-13-16(12)20-18(26-13)21-17(25)10-3-1-4-11(9-10)22-14(23)7-8-15(22)24/h1-6,9H,7-8H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDKKJKEQZJAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name N(4bromo1,3benzothiazol2yl)3(2,5dioxopyrrolidin1yl)benzamide\text{IUPAC Name }this compound

Anticancer Properties

Recent studies indicate that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines. A notable study reported that related benzamide derivatives inhibited non-small cell lung cancer (NSCLC) cell lines with IC50 values ranging from 1.25 µM to 2.31 µM. The mechanism involved the arrest of the cell cycle at the G2 phase and induction of apoptosis through inhibition of key signaling pathways such as FGFR1 and ERK .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in targeting specific proteins involved in cancer progression. The presence of the bromo group enhances its binding affinity to target enzymes. Research has demonstrated that similar compounds can effectively inhibit fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial in tumor growth and metastasis .

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. Preliminary tests suggest that this compound may exhibit activity against certain bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Binding Affinity : The bromo and dioxopyrrolidin groups enhance the compound's ability to bind to specific active sites on enzymes or receptors.
  • Signal Transduction Modulation : By inhibiting key signaling pathways such as FGFR and ERK, the compound can effectively modulate cellular responses involved in proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • NSCLC Study : A derivative with a similar structure was tested on five NSCLC cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through FGFR pathway modulation .
  • Antimicrobial Testing : In vitro studies showed that benzothiazole derivatives possess bactericidal properties against Gram-positive bacteria, suggesting a potential role in developing new antimicrobial agents .

Data Summary

Property Value
Molecular Formula C15H12BrN3OS
Molecular Weight 364.24 g/mol
IC50 (NSCLC) 1.25 - 2.31 µM
Mechanism FGFR inhibition
Antimicrobial Activity Effective against Gram-positive bacteria

Comparison with Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)

Structural Differences :

  • Lacks the benzothiazole ring present in the target compound.
  • Contains a 2,5-dimethylpyrrole substituent instead of the brominated benzothiazole.

Functional Insights :

  • MPPB was identified as a enhancer of monoclonal antibody (mAb) production in recombinant CHO cells, though it suppressed galactosylation—a critical quality attribute for therapeutic mAbs .
  • Structure-activity relationship (SAR) studies highlighted the 2,5-dimethylpyrrole group as essential for activity, suggesting that nitrogen-containing heterocycles may drive biological effects in benzamide derivatives .

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Structural Differences :

  • Substituted with 4,5-dichloro on the benzothiazole and 3,5-dimethoxy on the benzamide.

Key Data :

  • Reported as having the highest molecular weight among compounds in P. guineense extracts .
  • The dichloro and dimethoxy groups likely enhance lipophilicity compared to the bromo and dioxopyrrolidinyl substituents in the target compound.

Additionally, the dimethoxybenzamide moiety could influence solubility differently than the dioxopyrrolidinyl group.

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide (G786-0298)

Structural Differences :

  • Features a benzothiazol-2-ylphenyl group at the 4-position of the benzamide.
  • Shares the 3-(2,5-dioxopyrrolidin-1-yl) substituent with the target compound.

Key Data :

  • Molecular weight: 427.48 g/mol .

Comparison :
The extended benzothiazole-phenyl linkage in G786-0298 may enhance π-π stacking interactions in target binding compared to the simpler brominated benzothiazole in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Benzothiazole) Benzamide Substituent Molecular Weight (g/mol) Key Functional Notes
Target Compound Benzothiazole 4-Bromo 3-(2,5-dioxopyrrolidin-1-yl) Not reported Structural analog with unstudied bioactivity
MPPB Benzamide N/A 4-(2,5-dimethylpyrrol-1-yl) Not reported Enhances mAb production, alters glycosylation
N-(4,5-Dichloro-...) Benzothiazole 4,5-Dichloro 3,5-dimethoxy High (exact value N/R) High lipophilicity
G786-0298 Benzothiazole-phenyl 4-(Benzothiazol-2-yl)phenyl 3-(2,5-dioxopyrrolidin-1-yl) 427.48 Available in limited quantities

Research Implications and Gaps

  • Target Compound : While structurally similar to bioactive analogs (e.g., MPPB), its brominated benzothiazole and dioxopyrrolidinyl groups warrant further study to assess pharmacokinetic and pharmacodynamic profiles.
  • Methodological Considerations : Dose-effect analysis methods, such as those described by Litchfield and Wilcoxon , could be applied to compare potency and efficacy across these compounds if experimental data become available.
  • Synthetic Accessibility : Compounds like G786-0298 are available in milligram quantities , suggesting feasibility for preliminary assays, whereas the target compound’s availability remains unclear.

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